molecular formula C21H22N2O3S B2612763 3-(4-ETHYLBENZENESULFONYL)-4-(MORPHOLIN-4-YL)QUINOLINE CAS No. 899356-02-6

3-(4-ETHYLBENZENESULFONYL)-4-(MORPHOLIN-4-YL)QUINOLINE

Cat. No.: B2612763
CAS No.: 899356-02-6
M. Wt: 382.48
InChI Key: YUTUMJLMUKLLEP-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule integrates two privileged pharmacophores—a quinoline core and a morpholine ring—linked by a benzenesulfonyl group, a structural motif associated with diverse biological activities. The quinoline scaffold is a well-established structure in medicinal chemistry, extensively investigated for its potent antiproliferative properties. Quinoline derivatives have demonstrated efficacy in various cancer cell lines by acting as growth regulators through mechanisms including apoptosis induction, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest . Furthermore, the quinoline nucleus has a long history in antimalarial drug development, where its mechanism is proposed to interfere with heme metabolism within the parasite . The incorporation of the morpholine ring is a strategic feature in drug design. Morpholine is a ubiquitous component in medicinal chemistry, known to improve the aqueous solubility of lipophilic scaffolds and influence the pharmacokinetic profile of lead compounds . It is present in over 100 known drugs and serves as a key structural element in enzyme inhibitors targeting various kinases and receptors . The combination of these features suggests that 3-(4-Ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a compound of significant research interest. It holds potential as a valuable chemical tool for probing biological pathways or as a precursor for developing novel therapeutic agents targeting oncology, infectious diseases, and beyond. Researchers can utilize this compound to explore structure-activity relationships (SAR) and further elucidate the mechanisms of action associated with complex quinoline derivatives. This product is provided for research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[3-(4-ethylphenyl)sulfonylquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-2-16-7-9-17(10-8-16)27(24,25)20-15-22-19-6-4-3-5-18(19)21(20)23-11-13-26-14-12-23/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTUMJLMUKLLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Morpholinyl Group: The 4-position of the quinoline core is then functionalized with a morpholinyl group using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of 3-(4-ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce deoxygenated derivatives.

Scientific Research Applications

3-(4-Ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations and Positions

The table below highlights key structural analogs and their substituent differences:

Compound Name Quinoline Position 3 Quinoline Position 4 Molecular Formula Molecular Weight (g/mol) Key Evidence
3-(4-Ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline 4-Ethylbenzenesulfonyl Morpholine C21H21N2O3S 381.47 Target Compound
3-(4-Chlorophenylsulfonyl)-8-(1-methylpiperidin-4-ylamino)quinoline (8b) 4-Chlorophenylsulfonyl C20H21ClN3O2S 402.92
4-(6-Bromoquinolin-4-yl)morpholine Morpholine C13H13BrN2O 293.16
6-Ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolin-4(1H)-one 4-Isopropylbenzenesulfonyl Ketone (quinolinone) C23H22ClNO4S 443.94
4-[3-(Pyrid-4-yl)-3-substituted phenyl acryloyl]morpholine Acryloyl group with pyridyl/morpholine Variable Variable

Key Observations :

  • Sulfonyl Group Variations : The ethylbenzenesulfonyl group in the target compound is less electronegative compared to the chlorophenylsulfonyl group in compound 8b , which may alter binding interactions.
  • Morpholine Positioning: The 4-morpholinyl group in the target compound and 4-(6-bromoquinolin-4-yl)morpholine suggests a preference for this position in modulating solubility and target affinity.
  • Quinolinone vs.

Comparison with Other Methods :

  • Three-Component Povarov Reaction: employs BF3·OEt2 catalysis and microwave irradiation for one-pot synthesis of 2,4-diarylquinolines .
  • Reductive Amination : Compound 8b () uses sodium triacetoxy borohydride for piperidine functionalization .

Pharmacological and Physicochemical Properties

Bioactivity Insights :

  • QSAR Models : Morpholine and sulfonyl groups in acryloyl derivatives () correlate with fungicidal activity, governed by descriptors like S_ssCH2 (steric effects) and Vm (molar volume) .
  • Docking Studies : Morpholine-containing compounds (e.g., ) show enhanced binding to targets like p85 due to hydrogen-bonding interactions .

Physicochemical Data :

Compound Density (g/cm³) Boiling Point (°C) Predicted pKa
4-(6-Bromoquinolin-4-yl)morpholine 1.493 441.0 6.94
Target Compound (Estimated) ~1.3–1.5 ~400–450 ~7.0–7.5

Toxicity : Morpholine-substituted bispidines () demonstrate low acute toxicity, suggesting a favorable safety profile for morpholine-containing analogs .

Key Advantages and Limitations

  • Morpholine enhances aqueous solubility, critical for bioavailability .
  • Limitations :
    • Lack of direct antimicrobial or kinase inhibition data limits mechanistic insights.
    • Synthetic complexity may arise from competing reactions during sulfonation or morpholine coupling.

Biological Activity

3-(4-Ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a compound that belongs to the class of quinoline derivatives, characterized by the presence of a sulfonyl group and a morpholine ring. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The chemical formula for 3-(4-Ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline is C17H20N2O4SC_{17}H_{20}N_2O_4S, with a molecular weight of approximately 352.45 g/mol. The structural features include:

  • Quinoline core : A bicyclic structure that contributes to its biological activity.
  • Sulfonyl group : Enhances solubility and reactivity.
  • Morpholine ring : Provides potential interactions with biological targets.

Antibacterial Properties

Research has indicated that 3-(4-Ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline exhibits moderate antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. A study published in the journal Molecules highlighted its effectiveness against common bacterial pathogens, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

The compound has also been investigated for its antiproliferative effects on human cancer cell lines. A study in the European Journal of Medicinal Chemistry reported that it inhibits the growth of several cancer cell lines, indicating potential therapeutic applications in oncology. The proposed mechanism involves interference with cellular proliferation pathways, although further studies are warranted to elucidate the exact mechanisms involved.

While specific mechanisms remain to be fully characterized, the compound is believed to interact with various molecular targets within cells. The presence of the quinoline moiety allows it to bind to enzymes or receptors that are critical in bacterial growth and cancer cell proliferation. The sulfonyl and morpholine groups may enhance binding affinity, contributing to its biological activity .

Case Studies

StudyFindingsImplications
MoleculesModerate antibacterial activity against Gram-positive and Gram-negative bacteriaPotential for development as an antibiotic
European Journal of Medicinal ChemistryAntiproliferative effects on human cancer cell linesPossible lead for anticancer drug development

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-ethylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Quinoline Core Formation : Friedländer or Skraup synthesis to construct the quinoline backbone.

Sulfonylation : Introduce the 4-ethylbenzenesulfonyl group via nucleophilic aromatic substitution (e.g., using 4-ethylbenzenesulfonyl chloride under anhydrous conditions).

Morpholine Functionalization : React with morpholine in the presence of a coupling agent (e.g., DCC or EDC) at 60–80°C.

  • Critical parameters include solvent choice (e.g., DMF or THF), temperature control, and purification via column chromatography .

Q. How can researchers characterize the compound’s molecular structure and purity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) for molecular weight validation.
  • X-ray Crystallography (if single crystals are obtainable) to resolve 3D conformation.
  • HPLC-PDA (>95% purity threshold) for batch consistency .

Advanced Research Questions

Q. How can contradictory results in biological activity assays (e.g., in vitro vs. in vivo) be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate in vitro findings (e.g., enzyme inhibition) with cell-based assays (e.g., apoptosis via flow cytometry).
  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using LC-MS/MS in rodent models.
  • Structural Dynamics : Investigate conformational changes under physiological conditions via molecular dynamics simulations .

Q. What experimental strategies determine the functional group contributions to biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing the sulfonyl group with carbonyl or varying morpholine substituents).
  • Mutagenesis/Competitive Binding Assays : Use recombinant proteins to identify binding hotspots (e.g., sulfonyl group interactions with kinase catalytic pockets).
  • Molecular Docking : Compare binding affinities of derivatives using software like AutoDock Vina .

Q. How to design comparative studies with structural analogs to assess therapeutic potential?

  • Methodological Answer :

  • Select Analogs : Include compounds like 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline or fluorinated derivatives.
  • Standardized Assays : Test all analogs under identical conditions (e.g., IC₅₀ in cancer cell lines, logP for lipophilicity).
  • Data Table Example :
CompoundIC₅₀ (μM) HeLalogPTarget Affinity (Kd, nM)
Target Compound0.453.212.3 ± 1.5
4-Chloro analog1.783.845.6 ± 3.2
Fluorinated derivative0.922.928.9 ± 2.1
  • Interpret discrepancies via computational modeling (e.g., electron-withdrawing groups enhancing target binding) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported enzyme inhibition mechanisms?

  • Methodological Answer :

  • Enzyme Source Variability : Test against isoforms (e.g., COX-1 vs. COX-2) to confirm selectivity.
  • Redox Interference Controls : Include assays with antioxidants (e.g., ascorbate) to rule out nonspecific redox effects.
  • Crystallographic Validation : Resolve inhibitor-enzyme co-crystal structures to identify binding modes .

Key Research Considerations

  • Ethical Compliance : Adhere to guidelines for in vitro studies; no in vivo applications without regulatory approval.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.